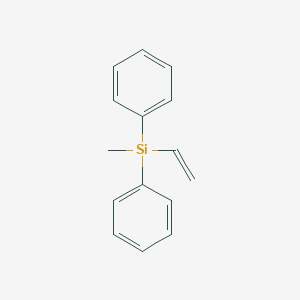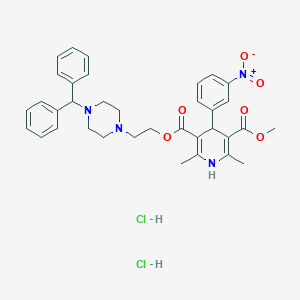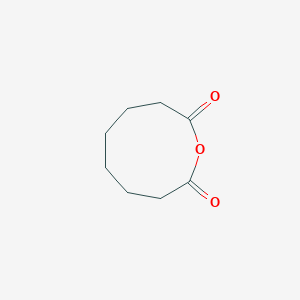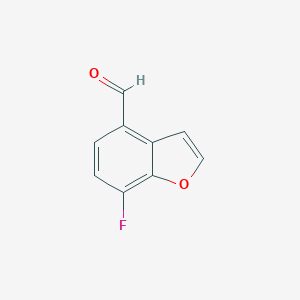
7-Fluorobenzofuran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzofuran-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzofurans and is commonly used as a building block in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
7-Fluorobenzofuran-4-carbaldehyde has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the synthesis of various organic compounds. It is commonly used as a building block in the synthesis of drugs, agrochemicals, and other organic compounds. Additionally, this compound has been used in the development of fluorescent probes for the detection of biological molecules. It has also been used in the development of new materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzofuran-4-carbaldehyde is not well understood. However, it has been reported to act as a reactive intermediate in various chemical reactions. It is also known to undergo nucleophilic addition reactions with various nucleophiles.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Fluorobenzofuran-4-carbaldehyde are not well understood. However, it has been reported to exhibit cytotoxicity towards various cancer cells. It has also been reported to exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Fluorobenzofuran-4-carbaldehyde is its high purity and yield when synthesized using the methods described above. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its toxicity towards living organisms. Therefore, caution should be taken when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the research and development of 7-Fluorobenzofuran-4-carbaldehyde. One of the most promising directions is the development of new materials for optoelectronic devices. This compound has been shown to exhibit excellent photophysical properties, making it a promising candidate for the development of new materials for use in optoelectronic devices. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, 7-Fluorobenzofuran-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various organic compounds and has been used in the development of fluorescent probes for the detection of biological molecules. Additionally, this compound has been shown to exhibit cytotoxicity towards various cancer cells and antifungal and antibacterial activity. Further research is needed to understand the mechanism of action of this compound and its potential applications in the field of medicine.
Propiedades
Número CAS |
199391-59-8 |
|---|---|
Nombre del producto |
7-Fluorobenzofuran-4-carbaldehyde |
Fórmula molecular |
C9H5FO2 |
Peso molecular |
164.13 g/mol |
Nombre IUPAC |
7-fluoro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |
Clave InChI |
QBYIPNHVKFERGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1C=O)C=CO2)F |
SMILES canónico |
C1=CC(=C2C(=C1C=O)C=CO2)F |
Sinónimos |
4-Benzofurancarboxaldehyde, 7-fluoro- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
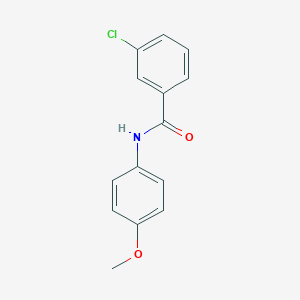
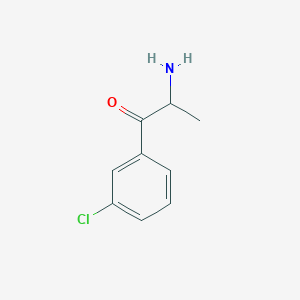
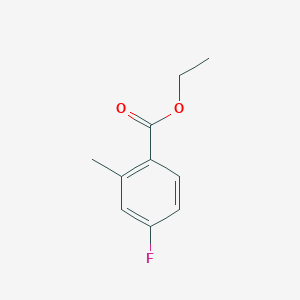
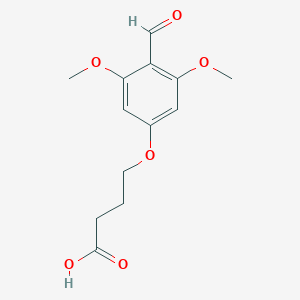
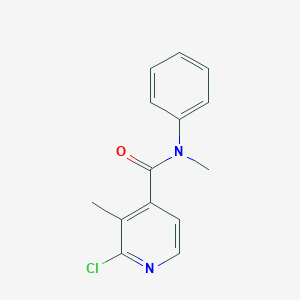
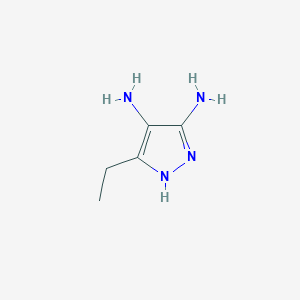
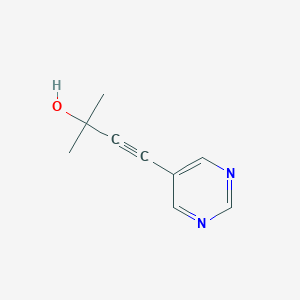
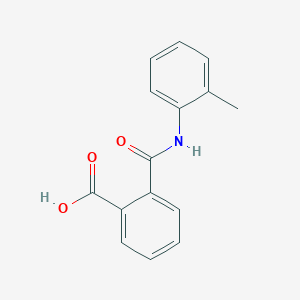
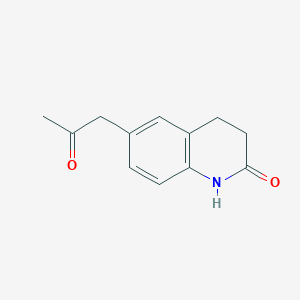
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
